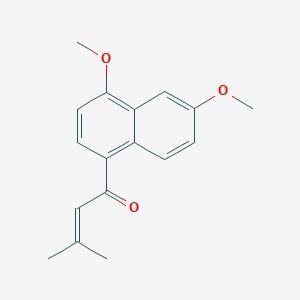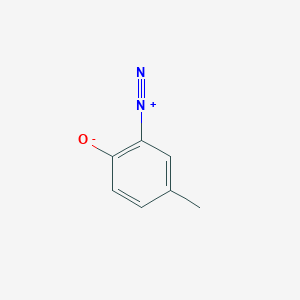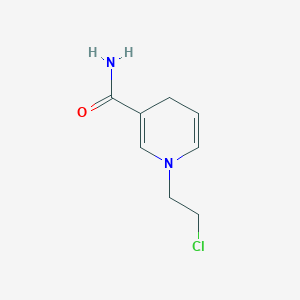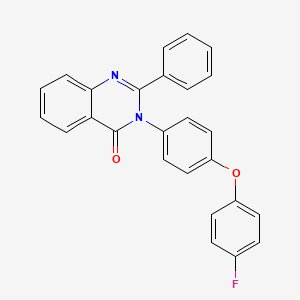![molecular formula C16H12N4S B14390082 1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione CAS No. 90012-57-0](/img/structure/B14390082.png)
1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione is a heterocyclic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes an imidazole ring fused with a pyrazole ring and substituted with phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 3-methyl-1-phenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5(1H)-thione with carbonyl compounds to form arylidene derivatives . Another approach involves the use of hydrazines and 1,3-dicarbonyl compounds or their synthetic equivalents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thione form can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: Compounds like 1,3-diazole and its derivatives share similar structural features and biological activities.
Pyrazole Derivatives: Compounds such as pyrazolone and its derivatives are also structurally related and exhibit similar pharmacological properties.
Uniqueness
1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione is unique due to its fused ring structure and the presence of sulfur in the thione form. This combination of features contributes to its distinct chemical reactivity and broad range of applications in various fields.
Propiedades
Número CAS |
90012-57-0 |
|---|---|
Fórmula molecular |
C16H12N4S |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1,3-diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione |
InChI |
InChI=1S/C16H12N4S/c21-16-17-14-13(11-7-3-1-4-8-11)19-20(15(14)18-16)12-9-5-2-6-10-12/h1-10H,(H2,17,18,21) |
Clave InChI |
WRSOWCMOFAGCGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C3=C2NC(=S)N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



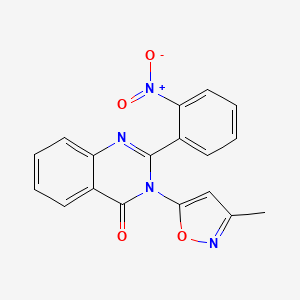
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)


![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)
![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14390061.png)
